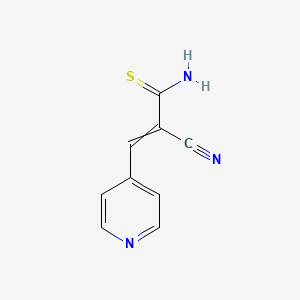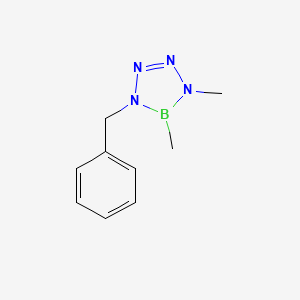
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its structure
Preparation Methods
The synthesis of 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole typically involves the reaction of benzylamine with a boron-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazaborole ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen hydrides.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-nitrogen interactions in biological systems.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves interactions between the boron and nitrogen atoms within its structure. These interactions can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved include boron-nitrogen coordination complexes and potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole include other boron-nitrogen heterocycles such as:
- 1H-Tetrazaborole, 4,5-dihydro-1,4,5-trimethyl-
- 1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl- These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzyl and dimethyl groups, which can affect its reactivity and potential uses.
Properties
CAS No. |
110569-50-1 |
|---|---|
Molecular Formula |
C9H13BN4 |
Molecular Weight |
188.04 g/mol |
IUPAC Name |
1-benzyl-4,5-dimethyltetrazaborole |
InChI |
InChI=1S/C9H13BN4/c1-10-13(2)11-12-14(10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
CWQAEARCZIICTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(N=NN1CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
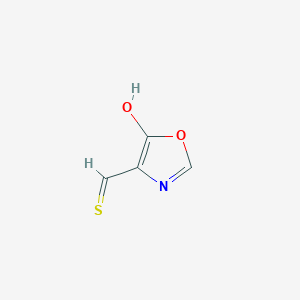

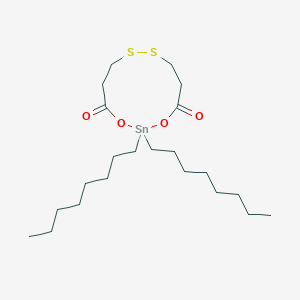
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
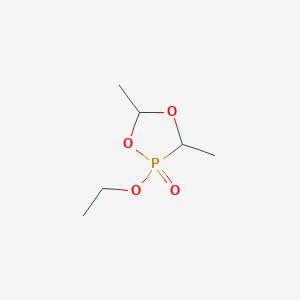
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
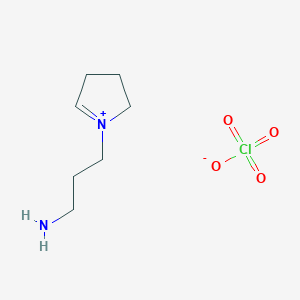
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

